molecular formula C16H14FNO4S B2616329 N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895480-25-8

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2616329
CAS No.: 895480-25-8
M. Wt: 335.35
InChI Key: NEDVPNZDEPMPTH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves a multi-step process. The initial step often includes the acetylation of aniline derivatives, followed by sulfonylation with fluorobenzenesulfonyl chloride. The reaction conditions usually require a base such as pyridine or triethylamine to facilitate the sulfonylation reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, while the fluorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide can be compared with similar compounds such as:

    N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide: This compound has a similar structure but with a propanamide group instead of an acetamide group.

    N-(4-acetylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-3-carboxamide: This compound features a piperidine ring, which can alter its chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-23(21,22)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDVPNZDEPMPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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